1-(4-chlorophenyl)-N-(2-fluorophenyl)-5-(propan-2-yl)-1H-1,2,3-triazole-4-carboxamide
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Description
1-(4-chlorophenyl)-N-(2-fluorophenyl)-5-(propan-2-yl)-1H-1,2,3-triazole-4-carboxamide is a useful research compound. Its molecular formula is C18H16ClFN4O and its molecular weight is 358.8. The purity is usually 95%.
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Scientific Research Applications
Structural Characterization
Research on similar triazole derivatives has led to the synthesis and structural characterization of compounds exhibiting significant structural features. For instance, studies on isostructural thiazoles and triazoles reveal insights into their crystalline structures and conformational behaviors. These compounds exhibit planarity with certain phenyl groups oriented perpendicular to the main molecule plane, indicating the potential for diverse chemical interactions and stability in solid states (Kariuki, B., Abdel-Wahab, B. F., & El‐Hiti, G., 2021).
Antipathogenic Activity
The synthesis of acylthioureas and their evaluation against bacterial strains highlight the antimicrobial potential of compounds with triazole derivatives. These compounds have shown significant activity against biofilm-forming bacteria such as Pseudomonas aeruginosa and Staphylococcus aureus. The presence of halogen atoms, notably chlorine and fluorine, on the phenyl substituents enhances their antipathogenic capabilities, suggesting a promising avenue for developing new antimicrobial agents with triazole cores (Limban, C., Marutescu, L., & Chifiriuc, M., 2011).
Antiproliferative Activity
Compounds with triazole derivatives have been explored for their antiproliferative activity against various cancer cell lines. A study involving phenothiazine-1,2,3-triazole analogues demonstrated moderate to good antiproliferative effects across a range of cancer types. Specifically, a compound featuring a 4-chlorophenyl moiety exhibited superior activity compared to the standard drug 5-fluorouracil, underscoring the therapeutic potential of triazole derivatives in oncology (Ma, X.-H., Liu, N., Lu, J., Zhao, J., & Zhang, X.-j., 2017).
Properties
IUPAC Name |
1-(4-chlorophenyl)-N-(2-fluorophenyl)-5-propan-2-yltriazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClFN4O/c1-11(2)17-16(18(25)21-15-6-4-3-5-14(15)20)22-23-24(17)13-9-7-12(19)8-10-13/h3-11H,1-2H3,(H,21,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JYAVENHRCPFYIU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(N=NN1C2=CC=C(C=C2)Cl)C(=O)NC3=CC=CC=C3F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClFN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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